molecular formula C24H24ClN5O3S B11368965 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide

Cat. No.: B11368965
M. Wt: 498.0 g/mol
InChI Key: XZGAPGHCVUZOSX-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a chlorophenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide typically involves multiple steps. One common method includes the condensation of carboxylic acids and amines in the presence of catalysts. For instance, the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been reported as an efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The process would be optimized for higher efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques would ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-(pentanoylamino)benzamide stands out due to its unique combination of structural features, which contribute to its specific biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C24H24ClN5O3S

Molecular Weight

498.0 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C24H24ClN5O3S/c1-2-3-4-20(31)26-18-9-5-15(6-10-18)22(33)27-24-29-28-23(34-24)16-13-21(32)30(14-16)19-11-7-17(25)8-12-19/h5-12,16H,2-4,13-14H2,1H3,(H,26,31)(H,27,29,33)

InChI Key

XZGAPGHCVUZOSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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